molecular formula C52H91N13O15 B1235859 Herbicolin B CAS No. 74188-24-2

Herbicolin B

Cat. No.: B1235859
CAS No.: 74188-24-2
M. Wt: 1138.4 g/mol
InChI Key: YFNLBROYERMWJP-FWBDCHAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Herbicolin B is a natural product found in Pantoea agglomerans with data available.

Scientific Research Applications

Structure and Characteristics

Herbicolin B is a lipodepsinonapeptide, with a specific sequence of amino acids and structural components. It forms a lactone ring with the hydroxy group of L-Thr, and its N-terminus is acylated by an (R)-3-hydroxytetradecanoic acid residue. This structure is crucial for its function as an antibiotic (Aydin et al., 1985).

Antibacterial Properties

This compound shows activity against various Mycoplasma, Acholeplasma, Ureaplasma, and Spiroplasma species. Its effectiveness varies with different species, demonstrating a range of impacts on sterol-requiring microorganisms (Freundt & Winkelmann, 1984). The study by Birkelund & Freundt (1985) further indicates that Herbicolin A has a mycoplasmacidal effect, showing its potential for treating infections caused by these microorganisms (Birkelund & Freundt, 1985).

Production and Isolation

The production and isolation processes of this compound have been studied, with specific methods developed for efficient extraction and purification. These methods are vital for its use in scientific research and potential therapeutic applications (Greiner & Winkelmann, 1991).

Agricultural Applications

In agriculture, this compound has been studied for its potential as a biocontrol agent. For example, wheat seeds treated with a strain of Erwinia herbicola producing Herbicolin A showed the presence of this antibiotic in the plant, suggesting its role in protecting plants from diseases (Kempf, Bauer, & Schroth, 1993).

Properties

CAS No.

74188-24-2

Molecular Formula

C52H91N13O15

Molecular Weight

1138.4 g/mol

IUPAC Name

N-[(Z)-1-[[12-(3-amino-3-oxopropyl)-3-[3-(diaminomethylideneamino)propyl]-6,21-bis(1-hydroxyethyl)-7,25-dimethyl-18-(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-1-oxobut-2-en-2-yl]-3-hydroxytetradecanamide

InChI

InChI=1S/C52H91N13O15/c1-9-11-12-13-14-15-16-17-18-20-33(68)26-39(70)59-34(10-2)47(75)64-43-32(7)80-51(79)36(21-19-24-56-52(54)55)61-50(78)44(31(6)67)65(8)41(72)28-58-45(73)35(22-23-38(53)69)60-40(71)27-57-46(74)37(25-29(3)4)62-48(76)42(30(5)66)63-49(43)77/h10,29-33,35-37,42-44,66-68H,9,11-28H2,1-8H3,(H2,53,69)(H,57,74)(H,58,73)(H,59,70)(H,60,71)(H,61,78)(H,62,76)(H,63,77)(H,64,75)(H4,54,55,56)/b34-10-

InChI Key

YFNLBROYERMWJP-FWBDCHAOSA-N

Isomeric SMILES

CCCCCCCCCCCC(CC(=O)N/C(=C\C)/C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)C(C)O)CC(C)C)CCC(=O)N)C)C(C)O)CCCN=C(N)N)C)O

SMILES

CCCCCCCCCCCC(CC(=O)NC(=CC)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)C(C)O)CC(C)C)CCC(=O)N)C)C(C)O)CCCN=C(N)N)C)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC(=CC)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)C(C)O)CC(C)C)CCC(=O)N)C)C(C)O)CCCN=C(N)N)C)O

Synonyms

DH-Abu-Thr-Thr-Leu-Gly-Gln-Gly-Me-aThr-Arg
herbicolin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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